Foscarbidopa
Description
Foscarbidopa is an L-tyrosine derivative that is carbidopa in which the hydroxy group at position 4' is replaced by a phosphonooxy group. It is a water-soluble prodrug of carbidopa which is used for the treatment of Parkinson's disease. It has a role as a prodrug and an antiparkinson drug. It is an O-phosphoamino acid, a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is functionally related to a carbidopa (anhydrous).
This compound is under investigation in clinical trial NCT04379050 (Extension Study to Evaluate Safety and Tolerability of 24-hour Daily Exposure of Continuous Subcutaneous Infusion of ABBV-951 in Adult Participants With Parkinson's Disease).
Biological Activity
Foscarbidopa is a prodrug of carbidopa, primarily developed for use in conjunction with foslevodopa as a treatment for advanced Parkinson's disease (PD). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety, and clinical implications based on recent studies.
Overview of this compound
This compound is designed to enhance the delivery and efficacy of levodopa (LD), the primary treatment for PD. By inhibiting the peripheral metabolism of levodopa, this compound allows for increased levels of levodopa to reach the brain, thereby improving dopaminergic signaling in patients with PD.
Pharmacokinetics
This compound exhibits high water solubility and excellent chemical stability near physiological pH. This property allows for continuous subcutaneous infusion (CSCI) therapy, which maintains stable plasma levels of LD over extended periods. In preclinical studies involving various species (rats, dogs, and monkeys), this compound was shown to significantly reduce the clearance of levodopa when co-administered, enhancing its bioavailability.
Key Pharmacokinetic Findings
Species | Clearance (L/h/kg) | LD Clearance with CD Co-administration |
---|---|---|
Rats | 4.2 | 69% reduction |
Monkeys | 3.7 | 65% reduction |
Humans | 0.8 | Not significantly affected |
These findings suggest that this compound plays a crucial role in optimizing levodopa therapy by ensuring sustained therapeutic concentrations.
Clinical Efficacy
Recent clinical trials have demonstrated the efficacy of continuous subcutaneous infusion of foslevodopa/foscarbidopa in managing motor fluctuations in patients with advanced PD. A pivotal Phase 3 study involving 244 patients showed significant improvements in both "on" time without troublesome dyskinesia and reductions in "off" time.
Summary of Clinical Trial Results
- Study Design : Open-label, single-arm trial over 52 weeks.
- Primary Outcomes :
- Increase in "on" time without troublesome dyskinesia: 3.8 hours (SD 3.3).
- Decrease in "off" time: -3.5 hours (SD 3.1).
- Adverse Events : Most were mild to moderate; infusion site reactions were common but generally manageable.
Safety Profile
The safety profile of this compound has been evaluated extensively. In clinical studies, adverse events (AEs) were primarily non-serious and included infusion site reactions such as erythema and pain. Serious AEs were reported in a minority of cases, indicating that this compound is generally well-tolerated.
Adverse Event Incidence
Adverse Event Type | This compound Group (%) | Control Group (%) |
---|---|---|
Infusion Site Reactions | 27 | Not applicable |
Serious AEs | 8 | 6 |
Case Studies and Real-World Applications
Several case studies have highlighted the practical benefits of this compound in clinical settings:
- Case Study A : A patient with severe motor fluctuations experienced a significant reduction in "off" periods after transitioning from oral LD/CD to continuous infusion therapy with foslevodopa/foscarbidopa.
- Case Study B : Another patient noted improved quality of life metrics, including sleep quality and daily functioning, after initiating treatment with this formulation.
Properties
IUPAC Name |
(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUZXFMHVSMUNG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1907685-81-7 | |
Record name | Foscarbidopa [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907685817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Foscarbidopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4'-Carbidopa phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSCARBIDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NT8HCA4OO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.